N-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide
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Overview
Description
N-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide: is a chemical compound with the molecular formula C7H12N4O and a molecular weight of 168.20 g/mol . This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide typically involves the reaction of 1,3,5-trimethyl-1H-pyrazole-4-carboximidamide with hydroxylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistency and quality. The reaction conditions are carefully monitored, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, or thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various biological molecules. This interaction can lead to the modulation of enzyme activity, inhibition of microbial growth, or other biological effects .
Comparison with Similar Compounds
1,3,5-trimethyl-1H-pyrazole-4-carboximidamide: Lacks the hydroxyl group, resulting in different reactivity and applications.
N-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide: Similar structure but with different substitution patterns, leading to variations in chemical properties and biological activities.
Uniqueness: N-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H12N4O |
---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
N'-hydroxy-1,3,5-trimethylpyrazole-4-carboximidamide |
InChI |
InChI=1S/C7H12N4O/c1-4-6(7(8)10-12)5(2)11(3)9-4/h12H,1-3H3,(H2,8,10) |
InChI Key |
OEDVGDAQVSJSQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=NO)N |
Origin of Product |
United States |
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